molecular formula C17H15OPd- B15062026 2-Phenylpenta-1,4-dien-3-one; phenylpalladium

2-Phenylpenta-1,4-dien-3-one; phenylpalladium

Cat. No.: B15062026
M. Wt: 341.7 g/mol
InChI Key: RYUOBQULLBHNND-UHFFFAOYSA-N
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Description

2-Phenylpenta-1,4-dien-3-one: is an organic compound characterized by a conjugated system of double bonds and a phenyl group attached to a pentadienone backbonePhenylpalladium refers to a class of organometallic compounds where a phenyl group is bonded to a palladium atom. These compounds are widely used as catalysts in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpenta-1,4-dien-3-one typically involves the aldol condensation reaction between benzalacetone and benzaldehyde derivatives. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 2-Phenylpenta-1,4-dien-3-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenylpenta-1,4-dien-3-one and phenylpalladium compounds have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways:

Phenylpalladium compounds act as catalysts by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, enabling efficient catalysis of cross-coupling reactions .

Properties

Molecular Formula

C17H15OPd-

Molecular Weight

341.7 g/mol

IUPAC Name

benzene;palladium;2-phenylpenta-1,4-dien-3-one

InChI

InChI=1S/C11H10O.C6H5.Pd/c1-3-11(12)9(2)10-7-5-4-6-8-10;1-2-4-6-5-3-1;/h3-8H,1-2H2;1-5H;/q;-1;

InChI Key

RYUOBQULLBHNND-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C(=C)C1=CC=CC=C1.C1=CC=[C-]C=C1.[Pd]

Origin of Product

United States

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